3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine
Overview
Description
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with chlorine and trifluoromethyl substituents. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives are often used in the design of drug-like compounds with multiple biological activities .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through nucleophilic and electrophilic substitution reactions .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their structural diversity .
Result of Action
It’s known that pyrazole derivatives can have a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions highlight the compound’s potential as a biochemical tool for studying enzyme inhibition and protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . The compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, it may upregulate or downregulate genes involved in antioxidant defense mechanisms, thereby affecting the cell’s ability to cope with oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity . This binding often involves interactions with key amino acid residues, leading to conformational changes that prevent substrate binding or catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects underscore the importance of determining the optimal dosage for achieving desired outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components. These interactions can influence the overall metabolic state of the cell, affecting processes such as energy production and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall impact on cellular processes. For example, mitochondrial localization may enhance its ability to modulate oxidative stress and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine typically involves the cyclization of appropriate precursors. One common method involves the nucleophilic substitution of chlorine atoms in 3-chloro-2,4-dicarbonyl substrates with thiophenols, followed by cyclization with hydrazine hydrate . Another method includes the use of pyrazole or pyrazole derivatives as starting materials, which undergo various substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as thiophenols.
Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclization, thiophenols for nucleophilic substitution, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: This compound is structurally similar and is used in the synthesis of pesticides.
Indazole Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Uniqueness
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
3-chloro-2-(1H-pyrazol-5-yl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-6-3-5(9(11,12)13)4-14-8(6)7-1-2-15-16-7/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZHLQTWIIOOKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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